molecular formula C9H10F3N3O B11795659 6-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one

6-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11795659
M. Wt: 233.19 g/mol
InChI Key: CLLNKOIXFZNWSH-UHFFFAOYSA-N
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Description

6-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a trifluoromethyl group and a tetrahydropyrido[2,3-d]pyrimidinone core. These structural features contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a substituted aldehyde with ethyl acetoacetate and urea in the presence of a catalyst such as hydrochloric acid. The reaction mixture is refluxed in ethanol for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific structural features, such as the trifluoromethyl group and the tetrahydropyrido[2,3-d]pyrimidinone core. These features contribute to its distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C9H10F3N3O

Molecular Weight

233.19 g/mol

IUPAC Name

6-methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C9H10F3N3O/c1-4-2-5-6(13-3-4)14-8(9(10,11)12)15-7(5)16/h4H,2-3H2,1H3,(H2,13,14,15,16)

InChI Key

CLLNKOIXFZNWSH-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(NC1)N=C(NC2=O)C(F)(F)F

Origin of Product

United States

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